(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294193
InChI: InChI=1S/C17H12Cl2N2O2S/c1-21(12-4-6-13(22)7-5-12)17-20-16(23)15(24-17)8-10-2-3-11(18)9-14(10)19/h2-9,22H,1H3/b15-8-
SMILES:
Molecular Formula: C17H12Cl2N2O2S
Molecular Weight: 379.3 g/mol

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC16294193

Molecular Formula: C17H12Cl2N2O2S

Molecular Weight: 379.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C17H12Cl2N2O2S
Molecular Weight 379.3 g/mol
IUPAC Name (5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Standard InChI InChI=1S/C17H12Cl2N2O2S/c1-21(12-4-6-13(22)7-5-12)17-20-16(23)15(24-17)8-10-2-3-11(18)9-14(10)19/h2-9,22H,1H3/b15-8-
Standard InChI Key PTPRVPPTYKWRBS-NVNXTCNLSA-N
Isomeric SMILES CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2
Canonical SMILES CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2

Introduction

Structural and Chemical Properties

The compound belongs to the 1,3-thiazol-4-one class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Key structural features include:

  • 5-(2,4-Dichlorobenzylidene group: A conjugated benzylidene substituent with chlorine atoms at positions 2 and 4, enhancing lipophilicity and electrophilic character.

  • 2-[(4-Hydroxyphenyl)(methyl)amino] group: A tertiary amine linked to a para-hydroxyphenyl ring, enabling hydrogen bonding and π-π interactions.

Table 1: Physicochemical Properties

PropertyValueSource Methodology
Molecular FormulaC₁₇H₁₂Cl₂N₂O₂SElemental Analysis
Molecular Weight379.26 g/molMass Spectrometry
logP3.48Computational Modeling
Hydrogen Bond Donors1 (phenolic -OH)NMR/IR Spectroscopy
Topological Polar Surface41.93 ŲChemoinformatics

The Z-configuration at the 5-position benzylidene double bond is confirmed by NOESY correlations, showing proximity between the thiazole proton and the dichlorophenyl group . The ¹H NMR spectrum displays characteristic signals:

  • δ 7.45–7.70 ppm (d, 2H, dichlorophenyl-H)

  • δ 6.80–7.10 ppm (m, 4H, hydroxyphenyl-H)

  • δ 4.09 ppm (s, 2H, thiazole-CH₂) .

Synthetic Pathways

Core Thiazol-4-One Formation

The thiazol-4-one ring is synthesized via cyclocondensation of 2-[(4-hydroxyphenyl)(methyl)amino]thiourea with chloroacetic acid in acetic acid/sodium acetate, yielding the intermediate 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one . This method achieves 70–85% yields under reflux conditions (Scheme 1).

5-Benzylidene Functionalization

The 5-position is derivatized through Knoevenagel condensation:

  • The thiazol-4-one intermediate reacts with 2,4-dichlorobenzaldehyde in ethanol/piperidine.

  • Reaction conditions: 3–6 hours at 80°C, yielding 60–75% of the target compound .

Mechanistic Insight: The reaction proceeds via enolate formation at the thiazol-4-one’s active methylene, followed by nucleophilic attack on the aldehyde carbonyl. Piperidine catalyzes imine formation, with the Z-isomer favored due to steric hindrance from the dichlorophenyl group .

Biological Activity and Mechanisms

Acetylcholinesterase (AChE) Inhibition

Structural analogs with 5-arylidene substituents exhibit potent AChE inhibition (IC₅₀ = 103–109 nM) . Molecular docking suggests:

  • The dichlorophenyl group occupies the peripheral anionic site (PAS) via hydrophobic interactions.

  • The hydroxyphenylamino moiety forms hydrogen bonds with Tyr337 and His447 in the catalytic site .

Antimicrobial Activity

Thiazol-4-one derivatives show broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and Candida albicans (MIC = 32 µg/mL) . The 2,4-dichloro substitution enhances membrane permeability by disrupting lipid bilayer integrity.

Table 2: Biological Activity Profile

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus16Cell wall synthesis inhibition
Escherichia coli>64Limited penetration
Candida albicans32Ergosterol biosynthesis

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: Microsomal assays indicate moderate hepatic clearance (t₁/₂ = 45 minutes), with primary metabolites arising from O-demethylation and glucuronidation .

  • Blood-Brain Barrier Permeation: The logP value (3.48) and polar surface area (41.93 Ų) suggest moderate CNS penetration, aligning with its AChE inhibitory potential .

  • Cytotoxicity: CC₅₀ values in HEK293 cells exceed 100 µM, indicating favorable selectivity indices for antimicrobial applications .

Future Directions

  • Optimization of AChE Inhibition: Introducing electron-withdrawing groups at the phenyl ring may enhance PAS binding .

  • Combination Therapies: Synergy with β-lactam antibiotics against drug-resistant S. aureus warrants investigation .

  • In Vivo Neuroprotection Studies: Animal models of Alzheimer’s disease could validate cognitive benefits observed in vitro .

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